5,5-Dimethyl-2-[[(4-oxoquinazolin-3-yl)amino]methylidene]cyclohexane-1,3-dione
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Overview
Description
5,5-DIMETHYL-2-{[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a cyclohexane ring with multiple functional groups, including a quinazolinone moiety, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-DIMETHYL-2-{[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE typically involves the condensation of 6-amino-1,3-dimethyluracil with substituted benzaldehydes, followed by cyclization reactions with various reagents such as sodium azide, anthranilic acid, and 2-sulfanylbenzoic acid . The reaction conditions often include the use of solvents like chloroform and ethyl acetate, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of automated reactors and continuous flow systems can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5,5-DIMETHYL-2-{[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds with fewer double bonds.
Scientific Research Applications
5,5-DIMETHYL-2-{[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5,5-DIMETHYL-2-{[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyloxazolidine-2,4-dione: Another compound with a similar cyclohexane ring structure but different functional groups.
Dihydroquinazolin-4-one derivatives: Compounds with similar quinazolinone moieties but different substituents.
Uniqueness
5,5-DIMETHYL-2-{[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)AMINO]METHYLIDENE}CYCLOHEXANE-1,3-DIONE is unique due to its combination of a cyclohexane ring with a quinazolinone moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-[(E)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O3/c1-17(2)7-14(21)12(15(22)8-17)9-19-20-10-18-13-6-4-3-5-11(13)16(20)23/h3-6,9-10,21H,7-8H2,1-2H3/b19-9+ |
InChI Key |
MJVTYYBXVIFQLG-DJKKODMXSA-N |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)/C=N/N2C=NC3=CC=CC=C3C2=O)O)C |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NN2C=NC3=CC=CC=C3C2=O)O)C |
Origin of Product |
United States |
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